Cas no 2172228-20-3 (2-(5-cyclopropylpyridin-3-yl)sulfanyl-1-(2-methylcyclopropyl)ethan-1-one)
2-(5-cyclopropylpyridin-3-yl)sulfanyl-1-(2-methylcyclopropyl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-(5-cyclopropylpyridin-3-yl)sulfanyl-1-(2-methylcyclopropyl)ethan-1-one
- 2-[(5-cyclopropylpyridin-3-yl)sulfanyl]-1-(2-methylcyclopropyl)ethan-1-one
- EN300-1478408
- 2172228-20-3
-
- Inchi: 1S/C14H17NOS/c1-9-4-13(9)14(16)8-17-12-5-11(6-15-7-12)10-2-3-10/h5-7,9-10,13H,2-4,8H2,1H3
- InChI Key: HZNWUQGRLZILNX-UHFFFAOYSA-N
- SMILES: S(C1=CN=CC(=C1)C1CC1)CC(C1CC1C)=O
Computed Properties
- Exact Mass: 247.10308534g/mol
- Monoisotopic Mass: 247.10308534g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 55.3Ų
2-(5-cyclopropylpyridin-3-yl)sulfanyl-1-(2-methylcyclopropyl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1478408-0.05g |
2-[(5-cyclopropylpyridin-3-yl)sulfanyl]-1-(2-methylcyclopropyl)ethan-1-one |
2172228-20-3 | 0.05g |
$1417.0 | 2023-06-06 | ||
| Enamine | EN300-1478408-0.1g |
2-[(5-cyclopropylpyridin-3-yl)sulfanyl]-1-(2-methylcyclopropyl)ethan-1-one |
2172228-20-3 | 0.1g |
$1484.0 | 2023-06-06 | ||
| Enamine | EN300-1478408-0.25g |
2-[(5-cyclopropylpyridin-3-yl)sulfanyl]-1-(2-methylcyclopropyl)ethan-1-one |
2172228-20-3 | 0.25g |
$1551.0 | 2023-06-06 | ||
| Enamine | EN300-1478408-0.5g |
2-[(5-cyclopropylpyridin-3-yl)sulfanyl]-1-(2-methylcyclopropyl)ethan-1-one |
2172228-20-3 | 0.5g |
$1619.0 | 2023-06-06 | ||
| Enamine | EN300-1478408-1.0g |
2-[(5-cyclopropylpyridin-3-yl)sulfanyl]-1-(2-methylcyclopropyl)ethan-1-one |
2172228-20-3 | 1g |
$1686.0 | 2023-06-06 | ||
| Enamine | EN300-1478408-2.5g |
2-[(5-cyclopropylpyridin-3-yl)sulfanyl]-1-(2-methylcyclopropyl)ethan-1-one |
2172228-20-3 | 2.5g |
$3304.0 | 2023-06-06 | ||
| Enamine | EN300-1478408-5.0g |
2-[(5-cyclopropylpyridin-3-yl)sulfanyl]-1-(2-methylcyclopropyl)ethan-1-one |
2172228-20-3 | 5g |
$4890.0 | 2023-06-06 | ||
| Enamine | EN300-1478408-10.0g |
2-[(5-cyclopropylpyridin-3-yl)sulfanyl]-1-(2-methylcyclopropyl)ethan-1-one |
2172228-20-3 | 10g |
$7250.0 | 2023-06-06 | ||
| Enamine | EN300-1478408-50mg |
2-[(5-cyclopropylpyridin-3-yl)sulfanyl]-1-(2-methylcyclopropyl)ethan-1-one |
2172228-20-3 | 50mg |
$1417.0 | 2023-09-28 | ||
| Enamine | EN300-1478408-100mg |
2-[(5-cyclopropylpyridin-3-yl)sulfanyl]-1-(2-methylcyclopropyl)ethan-1-one |
2172228-20-3 | 100mg |
$1484.0 | 2023-09-28 |
2-(5-cyclopropylpyridin-3-yl)sulfanyl-1-(2-methylcyclopropyl)ethan-1-one Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 2-(5-cyclopropylpyridin-3-yl)sulfanyl-1-(2-methylcyclopropyl)ethan-1-one
Research Briefing on 2-(5-cyclopropylpyridin-3-yl)sulfanyl-1-(2-methylcyclopropyl)ethan-1-one (CAS: 2172228-20-3)
Recent studies on the compound 2-(5-cyclopropylpyridin-3-yl)sulfanyl-1-(2-methylcyclopropyl)ethan-1-one (CAS: 2172228-20-3) have unveiled its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This small molecule, characterized by its unique cyclopropyl and pyridinyl structural motifs, has demonstrated promising biological activities, particularly in modulating specific protein targets implicated in inflammatory and oncogenic pathways. The following briefing synthesizes the latest findings, methodologies, and implications of research involving this compound.
The compound's mechanism of action has been elucidated through a series of in vitro and in vivo studies. Research indicates that 2-(5-cyclopropylpyridin-3-yl)sulfanyl-1-(2-methylcyclopropyl)ethan-1-one acts as a selective inhibitor of key enzymes involved in signal transduction pathways. Notably, it has shown high affinity for kinases such as JAK2 and IRAK4, which are critical in cytokine signaling and immune responses. Structural analysis reveals that the cyclopropyl groups enhance binding stability by occupying hydrophobic pockets within the target enzymes, while the sulfanyl linker contributes to optimal spatial orientation for inhibitory activity.
Recent preclinical evaluations have highlighted the compound's therapeutic potential in autoimmune diseases and certain cancers. In murine models of rheumatoid arthritis, administration of 2-(5-cyclopropylpyridin-3-yl)sulfanyl-1-(2-methylcyclopropyl)ethan-1-one resulted in significant reduction of pro-inflammatory cytokines (IL-6, TNF-α) and amelioration of joint inflammation. Parallel studies in hematologic malignancies demonstrated dose-dependent apoptosis in JAK2-mutated cell lines, with an IC50 of 0.8 μM, suggesting its viability as a targeted therapy for myeloproliferative neoplasms.
Pharmacokinetic profiling of the compound reveals favorable properties for drug development. The molecule exhibits good oral bioavailability (F = 65% in rats) and moderate plasma protein binding (78-82%). Metabolic stability studies in human liver microsomes show a half-life of 4.2 hours, with primary clearance pathways involving CYP3A4-mediated oxidation of the pyridine ring. These characteristics, combined with its selective target engagement, position 2172228-20-3 as a promising candidate for further optimization.
Current research efforts are focused on structural modifications to enhance potency and reduce off-target effects. Recent publications describe the synthesis of analogues with varied substituents on the pyridine ring, yielding compounds with improved selectivity profiles. Computational modeling suggests that introduction of polar groups at the 4-position of the pyridine could potentially increase solubility without compromising target binding. These developments underscore the compound's versatility as a scaffold for medicinal chemistry optimization.
In conclusion, 2-(5-cyclopropylpyridin-3-yl)sulfanyl-1-(2-methylcyclopropyl)ethan-1-one represents an exciting advancement in small-molecule therapeutics. Its dual activity against inflammatory and proliferative pathways, coupled with favorable drug-like properties, makes it a compelling subject for continued investigation. Future research directions include comprehensive toxicology studies and exploration of combination therapies with existing immunomodulatory agents.
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